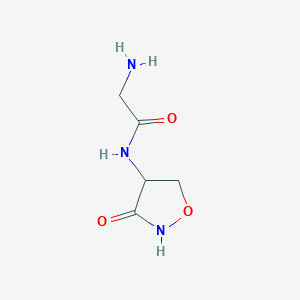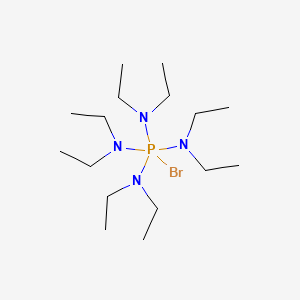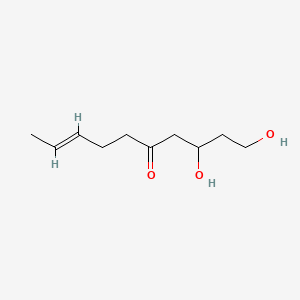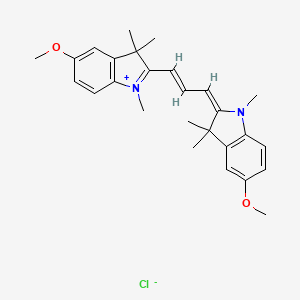![molecular formula C26H24N2O B13794222 N,N'-[Oxybis(methylene)]bis[N-phenylaniline] CAS No. 57468-27-6](/img/structure/B13794222.png)
N,N'-[Oxybis(methylene)]bis[N-phenylaniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Oxybis(methylene)]bis[N-phenylaniline]: is an organic compound with the molecular formula C₂₆H₂₄N₂O. It is characterized by the presence of two phenylamine groups connected via an oxybis(methylene) bridge. This compound is known for its aromatic structure and the presence of tertiary amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Oxybis(methylene)]bis[N-phenylaniline] typically involves the reaction of N-phenylaniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of N,N’-[Oxybis(methylene)]bis[N-phenylaniline] follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as recrystallization or distillation to purify the final product.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-[Oxybis(methylene)]bis[N-phenylaniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N,N’-[Oxybis(methylene)]bis[N-phenylaniline] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-[Oxybis(methylene)]bis[N-phenylaniline] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to receptors and altering their signaling pathways.
Comparaison Avec Des Composés Similaires
N,N’-[Oxybis(methylene)]bis[N-phenylaniline] can be compared with other similar compounds, such as:
N,N’-[Methylenebis(phenylamine)]: Similar structure but lacks the oxybis(methylene) bridge.
N,N’-[Ethylenebis(phenylamine)]: Contains an ethylene bridge instead of oxybis(methylene).
Uniqueness:
Structural Features: The presence of the oxybis(methylene) bridge provides unique chemical properties and reactivity.
Applications: Its specific structure makes it suitable for unique applications in various fields.
Propriétés
Numéro CAS |
57468-27-6 |
|---|---|
Formule moléculaire |
C26H24N2O |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N-phenyl-N-[(N-phenylanilino)methoxymethyl]aniline |
InChI |
InChI=1S/C26H24N2O/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-29-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clé InChI |
APRDGZRISPKKRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(COCN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)




